molecular formula C18H17N3O3S2 B2985234 4-(isopropylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide CAS No. 941993-19-7

4-(isopropylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Cat. No. B2985234
CAS RN: 941993-19-7
M. Wt: 387.47
InChI Key: YBTBLIWFVJRRMA-UHFFFAOYSA-N
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Description

4-(isopropylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, also known as PRT062607, is a small molecule inhibitor that is being studied for its potential use in treating various diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Synthesis and Chemical Reactivity

Thiophenylhydrazonoacetates have been explored for their reactivity towards various nitrogen nucleophiles, leading to the synthesis of diverse heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine compounds. Such synthetic routes offer potential applications in developing novel chemical entities with specific structural features (Mohareb et al., 2004). Similarly, pyridine derivatives have been synthesized through one-pot reactions, demonstrating the versatility of pyridine-based scaffolds in heterocyclic chemistry (Karuna et al., 2021).

Biological Activity

Compounds with pyridine and thiazole moieties have been investigated for their antibacterial properties, indicating the potential of such structures to serve as frameworks for designing new antibacterial agents (Karuna et al., 2021). Moreover, substituted benzamides have shown selective inhibition against specific targets such as vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting applications in cancer therapy and angiogenesis inhibition (Borzilleri et al., 2006).

Synthesis of Novel Heterocyclic Hybrids

Innovative synthetic strategies have led to the creation of novel thiazolepyridine conjugated benzamides, further expanding the utility of these compounds in medicinal chemistry and drug discovery processes (Karuna et al., 2021). Such methodologies enable the exploration of structure-activity relationships and the optimization of biological properties.

Antimicrobial and Antitumor Activities

The development of zinc(II) complexes with pyridine thiazole derivatives has been explored, showing enhanced biological activities compared to free ligands. These complexes exhibit specificity against certain bacteria and cancer cell lines, indicating the potential for targeted therapeutic applications (Xun-Zhong et al., 2020).

properties

IUPAC Name

4-propan-2-ylsulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-12(2)26(23,24)15-7-5-13(6-8-15)17(22)21-18-20-16(11-25-18)14-4-3-9-19-10-14/h3-12H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTBLIWFVJRRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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